1-Methyl-2-oxocyclobutane-1-carbonitrile
Description
1-Methyl-2-oxocyclobutane-1-carbonitrile (CAS: 287958-89-8) is a cyclobutane derivative with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol . It is a liquid under standard conditions and requires storage at 2–8°C in a sealed, dry environment . The compound is classified as a UN 3276 hazardous material (Class 6.1, Packing Group III) due to its toxicity (H301: toxic if swallowed) . Its structure features a cyclobutane ring substituted with a methyl group, a ketone (oxo) group, and a nitrile (carbonitrile) group, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-methyl-2-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-6(4-7)3-2-5(6)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDYAKCLRNWBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxocyclobutane-1-carbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyano-2-methyl-1-cyclobutanol with sodium tetrahydroborate in tetrahydrofuran at 25°C for 5 hours, yielding the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-2-oxocyclobutane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxocyclobutane-1-carbonitrile involves its ability to bind to metal ions, such as copper, and form complexes with sulfanyl anions . These complexes can exert biological effects, such as hepatoprotection and cytotoxicity, by interacting with specific molecular targets and pathways in cells.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Substituent Effects: The target compound’s methyl and oxo groups contrast with analogs featuring bulkier substituents like acetyl (C₇H₉NO) or aromatic rings (C₁₂H₁₁NO₂) . Functional Group Diversity: Derivatives such as 1-(2-Methoxyethyl)cyclobutane-1-carbonitrile introduce ether linkages, which may enhance solubility in polar solvents , while epoxide-containing analogs (e.g., 1-[(Oxiran-2-yl)methyl]) could exhibit ring-opening reactivity .
Synthetic Utility: The oxo group in the target compound enables participation in Knoevenagel condensations or nucleophilic additions, whereas acetyl or aryl-substituted analogs might be tailored for cycloadditions or catalysis .
Biological Activity
1-Methyl-2-oxocyclobutane-1-carbonitrile (CAS No. 287958-89-8) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C₆H₇NO
- Molar Mass : 111.13 g/mol
- Structure : The compound features a cyclobutane ring with a carbonitrile group and a methyl ketone, contributing to its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in critical metabolic pathways.
Target Enzymes
The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can affect cellular proliferation and survival pathways.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, potentially making them candidates for treating conditions characterized by excessive inflammation.
-
Antimicrobial Effects :
- Some studies have indicated that similar compounds in its class may exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on cancer cell lines showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over a 48-hour exposure period. The study utilized assays such as MTT and Annexin V staining to quantify cell death and apoptosis rates.
| Cell Line | Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|---|
| MCF-7 | 10 | 75 | 20 |
| MCF-7 | 50 | 30 | 60 |
| HCT-116 | 10 | 80 | 15 |
| HCT-116 | 50 | 25 | 65 |
Case Study 2: Anti-inflammatory Potential
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Studies indicate that the compound is metabolized primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
